molecular formula C8H10N2O3S B2936315 Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 15400-57-4

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B2936315
CAS No.: 15400-57-4
M. Wt: 214.24
InChI Key: NZIYNNXIVRNAKZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3S It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its methoxy and methylthio substituents provide distinct reactivity patterns compared to other pyrimidine derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Biginelli reaction, which allows for the formation of pyrimidine derivatives with potential biological activities. The compound's structure includes a pyrimidine ring substituted with a methoxy group and a methylthio group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this class of compounds could serve as potential alternatives to traditional antibiotics .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaActivity (IC50)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BPseudomonas aeruginosa1.0 μg/mL
This compoundTBD

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
Melanoma (A375)0.2Tubulin polymerization inhibition
Breast Cancer (MCF-7)0.3Tubulin polymerization inhibition
Prostate Cancer (PC3)0.25Tubulin polymerization inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalysis .

Case Studies

A notable study investigated the effects of this compound on cancer cell lines in vitro. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents . Further in vivo studies demonstrated tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications.

Properties

IUPAC Name

methyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIYNNXIVRNAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (2.5 g, 10.74 mmol) and sodium methoxide (2.50 mL, 13.11 mmol) in methanol (107 mL) was stirred at room temperature under nitrogen for 4 h, quenched with acetic acid (5 mL), and concentrated. The oily residue was purified by flash chromatography on silica gel using 0-40% ethyl acetate in hexanes to give methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate as a white solid (0.52 g, 23%) and ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate as a colorless oil (0.61 g, 25%). Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.83 (s, 1H), 4.11 (s, 3H), 3.90 (s, 3H), 2.60 (s, 3H). LCMS: R.T.=0.92; [M+H]+=229.1. Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate: 1H NMR (400 MHz, CHLOROFORM-d) δ 8.82 (s, 1H), 4.36 (q, J=7.0 Hz, 2H), 4.11 (s, 3H), 2.60 (s, 3H), 1.38 (t, J=7.2 Hz, 3H). LCMS: R.T.=0.92; [M+H]+=229.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5 g of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, 250 mL of methanol and 5 mL of 30% sodium methoxide in methanol was stirred under nitrogen at room temperature for 5 hrs, quenched with 10 mL of acetic acid and concentrated under reduced pressure. The residue was partitioned between 100 mL of saturated sodium bicarbonate and 200 mL of ethyl acetate and the extracts dried over MgSO4. Concentration under reduced pressure gave a white crystalline solid: MS (m+1)=215.1; 1H NMR (400 MHz, CDCl3) 8.85 (s, 1H), 4.1 (s, 3H), 4.05 (s, 3H), 3.85 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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